![molecular formula C8H18BrNOS B12542845 Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide CAS No. 146839-13-6](/img/structure/B12542845.png)
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged and feature three organic substituents attached to a sulfur atom. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonium salts, including Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide, are typically synthesized through the alkylation of thioethers with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the thioether reacts with an alkyl halide to form the sulfonium salt . For example, the reaction of dimethyl sulfide with an alkyl halide like iodomethane yields the corresponding sulfonium salt.
Industrial Production Methods
Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or biphasic extraction, to obtain high-purity products . The use of automated reactors and controlled reaction conditions ensures consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: Sulfonium compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can react with sulfonium salts under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide has diverse applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide involves its ability to act as an electrophile due to the positive charge on the sulfur atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, forming new chemical bonds. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium methylide
- S-adenosylmethionine (AdoMet)
Uniqueness
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide is unique due to its specific substituents, which confer distinct reactivity and properties compared to other sulfonium salts. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it particularly valuable in synthetic chemistry .
Properties
CAS No. |
146839-13-6 |
|---|---|
Molecular Formula |
C8H18BrNOS |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
[2-(diethylamino)-2-oxoethyl]-dimethylsulfanium;bromide |
InChI |
InChI=1S/C8H18NOS.BrH/c1-5-9(6-2)8(10)7-11(3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GEEUTVIKPLNHJM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=O)C[S+](C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
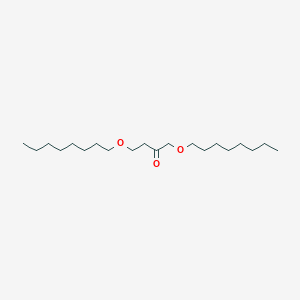
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
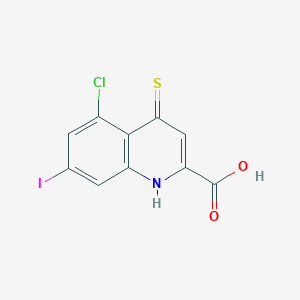
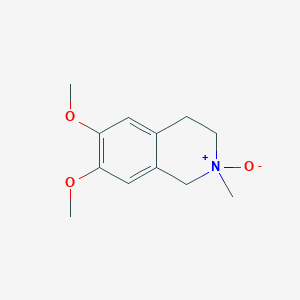
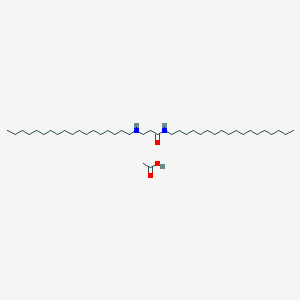
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
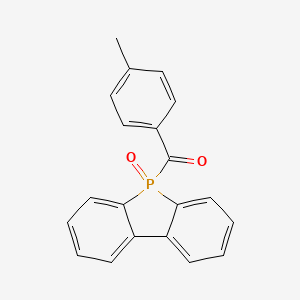
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
